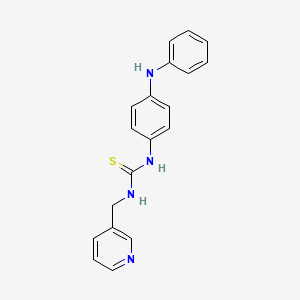
N-(4-anilinophenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as PTU, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. PTU is a thiourea derivative that has been found to possess a wide range of biological activities, including antithyroid, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of PTU is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. PTU has also been found to possess antioxidant properties, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects:
PTU has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones in the body, leading to its use in the treatment of hyperthyroidism. PTU has also been found to possess antitumor properties, with studies showing that it can inhibit the growth of various types of cancer cells. In addition, PTU has been found to possess antiviral properties, with studies showing that it can inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
PTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, PTU also has some limitations. It is a toxic compound that can cause serious side effects if not used properly. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on PTU. One area of focus is the development of new drugs based on PTU for the treatment of various diseases. Another area of focus is the optimization of its use in the treatment of hyperthyroidism, cancer, and viral infections. Additionally, the mechanism of action of PTU needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of PTU need to be thoroughly investigated to ensure its safe use in various applications.
Méthodes De Synthèse
PTU can be synthesized through a multi-step process involving the reaction of aniline with 3-bromomethylpyridine, followed by the reaction of the resulting intermediate compound with thiourea. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
PTU has been extensively studied for its potential applications in various scientific fields. Its antithyroid properties have been explored for the treatment of hyperthyroidism, while its antitumor and antiviral properties have been studied for the development of new drugs. PTU has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c24-19(21-14-15-5-4-12-20-13-15)23-18-10-8-17(9-11-18)22-16-6-2-1-3-7-16/h1-13,22H,14H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMBWMSNMAKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

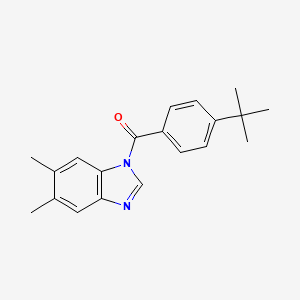
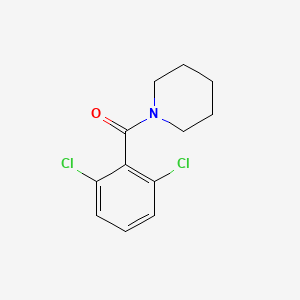
![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
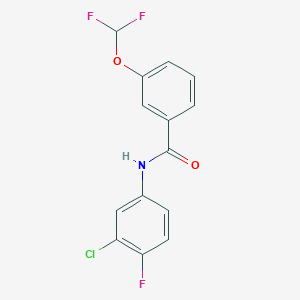
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)
![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)
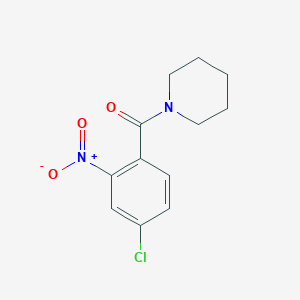
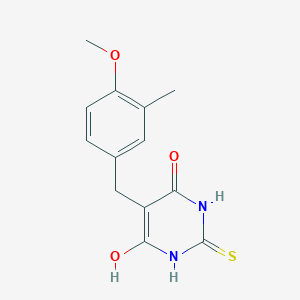
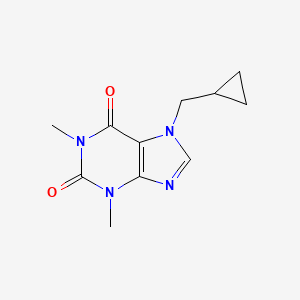
![1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone](/img/structure/B5873606.png)
![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)